![molecular formula C18H23N3O3S B2387841 N-(2-(叔丁基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2,3-二甲氧基苯甲酰胺 CAS No. 391866-56-1](/img/structure/B2387841.png)

N-(2-(叔丁基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2,3-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

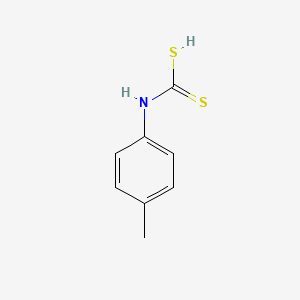

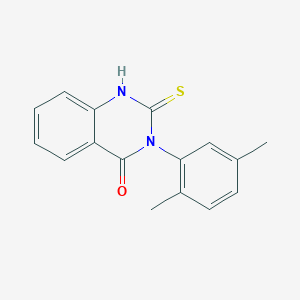

The compound “N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide” is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring, a tert-butyl group, and a dimethoxybenzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,4-c]pyrazole ring and the attachment of the tert-butyl, dimethoxy, and benzamide groups . The exact synthesis would depend on the starting materials and the specific conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole ring suggests that the compound may have aromatic properties . The tert-butyl group is a bulky substituent that could influence the compound’s conformation and reactivity .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thieno[3,4-c]pyrazole ring could undergo electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar tert-butyl group could affect the compound’s solubility .

科学研究应用

a. SARS-CoV 蛋白酶抑制:研究人员发现,该化合物的某些衍生物表现出对严重急性呼吸系统综合征冠状病毒 (SARS-CoV) 3CL 蛋白酶的强效非共价抑制活性 。这一发现与抗病毒药物开发密切相关。

b. 抗真菌特性:分子对接研究表明,1H-吡唑并[3,4-b]吡啶具有抗真菌作用 。对其作用机制和潜在临床应用的进一步研究正在进行中。

生物活性

这些化合物的生物活性是多方面的。它们影响细胞周期调控、伤口愈合和细胞凋亡。例如,一种合成的吡唑衍生物表现出对细胞活力和 p27 水平的影响 。

取代模式

分析 1H-吡唑并[3,4-b]吡啶中 N1、C3、C4、C5 和 C6 位的取代基揭示了有价值的见解。值得注意的是,1H-异构体(在 N1 位取代或未取代)占主导地位 。

总之,化合物 N-(2-(叔丁基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-2,3-二甲氧基苯甲酰胺在药物化学、合成化学和生物学研究中具有广阔的前景。其多样的应用突出了其在科学研究中的重要性。 🌟

作用机制

Target of Action

Similar compounds have been found to interact with serine/threonine kinases, which are essential components of the map kinase signal transduction pathway .

Mode of Action

It’s suggested that the tert-butyl group in similar compounds occupies a lipophilic domain in the kinase, which is exposed upon rearrangement of the activation loop . This interaction could potentially lead to changes in the kinase’s activity.

Biochemical Pathways

The interaction with serine/threonine kinases suggests that it may influence the map kinase signal transduction pathway , which plays a crucial role in various cellular functions, including cell growth, differentiation, and response to external stress.

Result of Action

The interaction with serine/threonine kinases could potentially lead to changes in various cellular functions, including cell growth, differentiation, and response to external stress .

Action Environment

Factors such as ph and temperature have been found to affect the yield of similar compounds

安全和危害

未来方向

属性

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-18(2,3)21-16(12-9-25-10-13(12)20-21)19-17(22)11-7-6-8-14(23-4)15(11)24-5/h6-8H,9-10H2,1-5H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIKKCRRASBKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)

![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)

![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N-(2-pyridinylmethyl)-2-thiophenesulfonamide](/img/structure/B2387762.png)

![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2387774.png)

![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)

![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)